

Serdemetan's Mechanism and Impact on Glycolysis

Author: Smolecule Technical Support Team. **Date:** February 2026

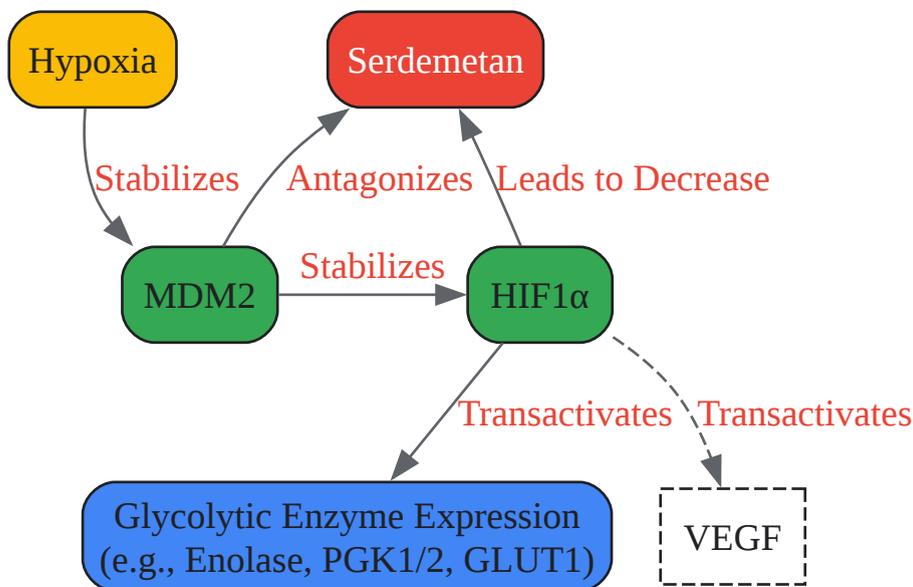
Compound Focus: Serdemetan

CAS No.: 881202-45-5

Cat. No.: S548259

Get Quote

Serdemetan (JNJ-26854165) is an antagonist of the E3 ubiquitin ligase MDM2. Its primary investigated mechanism involves disrupting the MDM2-HIF1 α axis, leading to the downregulation of key glycolytic enzymes [1] [2]. The established signaling pathway for this effect is summarized below.



Click to download full resolution via product page

As the diagram illustrates, under hypoxic conditions, MDM2 helps stabilize the HIF-1 α transcription factor [1]. HIF-1 α then promotes the expression of various genes involved in glycolysis and angiogenesis [3].

Serdemetan antagonizes MDM2, disrupting this stabilization and leading to reduced HIF-1 α levels. This, in turn, causes the downregulation of its target genes [1] [2].

Experimental Data on Glycolytic Enzyme Downregulation

The following table summarizes the key experimental findings on the downregulation of glycolytic enzymes by **Serdemetan**, as identified in the search results.

Glycolytic Enzyme / Factor	Experimental System	Observed Effect	Citation
Enolase	Human glioblastoma cell lines (U87, SF767, U373)	Decreased protein levels under hypoxic conditions	[1] [2]
Phosphoglycerate Kinase 1/2 (PGK1/2)	Human glioblastoma cell lines (U87, SF767, U373)	Decreased protein levels under hypoxic conditions	[1] [2]
Glucose Transporter 1 (GLUT1)	Human glioblastoma cell lines (U87, SF767, U373)	Decreased protein levels under hypoxic conditions	[1] [2]
Vascular Endothelial Growth Factor (VEGF)	Human glioblastoma cell lines (U87, SF767, U373)	Decreased promoter activity, mRNA, and protein levels	[1] [2]
Lactate Secretion	Human THP-1 macrophages; Mouse bone marrow-derived macrophages (BMDM)	Reduced lactate production in M1-polarized macrophages	[3]

Key Experimental Protocols

The data on **Serdemetan**'s effects primarily come from standard *in vitro* cell culture models. Here are the methodologies from the key studies cited:

- **Cell Culture and Treatment:** Studies used human glioblastoma cell lines (U87MG, SF767, U373) or immune cells (human THP-1 macrophages, mouse bone marrow-derived macrophages). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum [1] [2] [3].
- **Hypoxic Induction:** To mimic the tumor microenvironment, hypoxia was induced by placing cells in a chamber with **1% oxygen** for 6 hours [1] [2].
- **Drug Exposure:** Cells were treated with **Serdemetan at 10 μ M** concentration, with DMSO used as a vehicle control [1] [2].
- **Protein Level Analysis:** Protein expression was assessed by **Western blotting**. Cells were lysed, and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target enzymes like enolase, PGK1/2, and GLUT1 [1] [2].
- **Gene Expression Analysis:** VEGF levels were measured using a **luciferase reporter assay** for promoter activity and **real-time PCR** for mRNA levels [1] [2].
- **Metabolite Measurement:** Lactate secretion, an indicator of glycolytic flux, was measured in the cell culture medium using biochemical assays [3].

Important Context and Limitations

When interpreting these findings, please consider the following:

- **p53-Independent Action:** The downregulation of glycolytic enzymes and VEGF by **Serdemetan** was observed in cell lines **regardless of their p53 status** (wild-type or mutant), indicating that this effect can occur through a p53-independent pathway [1] [2].
- **Comparative Data Gap:** The search results **do not contain head-to-head experimental comparisons** of **Serdemetan** with other MDM2 inhibitors (e.g., Nutlin-3) regarding glycolytic enzyme downregulation. One study noted that **Serdemetan** did not cluster with Nutlin-3 in a broad drug sensitivity screen on breast cancer cell lines, suggesting differences in their overall activity profiles [4].
- **Complex Role of MDM2:** Recent research highlights that MDM2's role is highly context-dependent. In contrast to the findings in glioblastoma cells, one study reported that MDM2 can **promote glycolysis** in pro-inflammatory M1 macrophages by stabilizing HIF-1 α [3]. This underscores that the net effect of MDM2 inhibition can vary significantly between different biological systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Serdemetan Antagonizes the Mdm2-HIF1 α Axis Leading to ... [pmc.ncbi.nlm.nih.gov]
2. Serdemetan Antagonizes the Mdm2-HIF1 α Axis Leading to ... [journals.plos.org]
3. MDM2 induces pro-inflammatory and glycolytic responses in ... [pmc.ncbi.nlm.nih.gov]
4. Understanding drugs in breast cancer through drug sensitivity ... [springerplus.springeropen.com]

To cite this document: Smolecule. [Serdemetan's Mechanism and Impact on Glycolysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548259#serdemetan-glycolytic-enzyme-downregulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com